Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-4-21-11(19)5-10-6-22-14(17-10)18-13(20)12-8(2)9(3)15-7-16-12/h6-7H,4-5H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXNAHMUAUHQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the 5,6-dimethylpyrimidine-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-amino-1,3-thiazole to form the amide intermediate. Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate has been investigated for its potential as an antiviral agent . Research indicates that derivatives of this compound may exhibit activity against various viral targets due to the presence of the pyrimidine and thiazole moieties, which are known for their biological activity.
Case Study: Antiviral Activity
A patent (CA2641389A1) discusses hetero-bicyclic compounds similar to this compound that demonstrate antiviral properties. The document outlines the synthesis and evaluation of these compounds against viral strains, providing a framework for understanding how structural modifications can enhance efficacy against specific pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. The use of microwave irradiation has been noted in recent studies to improve yields and reduce reaction times.
Synthesis Methodology
A study highlighted the microwave-assisted synthesis of related compounds, demonstrating efficient methodologies for obtaining high-purity products with moderate yields (around 70%) . The characterization techniques employed include:
- NMR Spectroscopy : Used to confirm the structure and purity.
- IR Spectroscopy : Employed to identify functional groups.
The biological activity of this compound has been explored in various contexts:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole Ring : Provides a rigid, planar heterocyclic framework.
- Ethyl Acetate Side Chain : Enhances solubility and serves as a synthetic handle for further derivatization.
The compound is synthesized via acylation of the precursor ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Compound 1, ) with 5,6-dimethylpyrimidine-4-carbonyl chloride, following protocols analogous to other acylated thiazole derivatives .
The structural and functional diversity of thiazole-acetate derivatives allows for tailored biological activity. Below is a detailed comparison with key analogs:
Substituent Variations at the Thiazole 2-Amino Position
Acylated Derivatives
*Calculated based on precursor (C₇H₁₀N₂O₂S, ) + pyrimidine moiety (C₇H₆N₂O).
Structural Insights :
- Pyrimidine vs. In contrast, sulfonyl groups (e.g., phenylsulfonyl) enhance electrophilicity and may interact with cysteine residues in proteins .
- Furoyl vs. Nitrobenzenesulfonyl : The furoyl group’s oxygen atoms improve solubility, while nitro groups in sulfonamides contribute to antibacterial and antiparasitic activities .
Complex Heterocyclic Derivatives
Functional Comparison :
- The quinoline derivative () demonstrates how larger aromatic systems expand biological targets, whereas Mirabegron () exemplifies clinical success via receptor-specific interactions.
Key Differences :
- Pyrimidine incorporation requires anhydrous conditions to prevent hydrolysis of the carbonyl group.
- Sulfonylation often proceeds faster due to the higher electrophilicity of sulfonyl chlorides compared to acyl chlorides.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: Ranges from 280.3 (furoyl derivative, ) to 387.4 (quinoline derivative, ). Higher molecular weights correlate with reduced solubility.
- LogP: Pyrimidine and quinoline derivatives likely exhibit higher lipophilicity (LogP >2), favoring membrane permeability but requiring formulation aids for aqueous delivery.
- Metabolic Stability : Thiazole rings resist oxidative metabolism, whereas ester groups (e.g., ethyl acetate) are prone to hydrolysis, necessitating prodrug strategies .
Biological Activity
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 320.37 g/mol. The compound features a thiazole ring and a pyrimidine moiety that are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway includes:
- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate aldehydes and thioketones.
- Pyrimidine Substitution : The introduction of the 5,6-dimethylpyrimidine moiety is performed via nucleophilic substitution reactions.
- Esterification : The final step involves the esterification of the carboxylic acid with ethanol to yield the acetate derivative.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, thiazole derivatives have shown effectiveness against various viral strains by inhibiting viral replication mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound reveal promising results. The compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.66 | Pol I/II inhibition |
| MCF7 | 0.85 | Apoptosis induction |
Case Studies
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and evaluated their biological activities. Among these, derivatives similar to this compound exhibited significant antiviral and anticancer activities in preclinical models .
Q & A
Q. What are the key steps for synthesizing Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate?
A typical synthesis involves:
- Thiazole core formation : Refluxing a thioamide derivative (e.g., benzothioamide) with ethyl 4-bromo-3-oxobutanoate in ethanol, followed by ether extraction and anhydrous sodium sulfate drying .
- Acylation : Introducing the 5,6-dimethylpyrimidine-4-carbonyl group via coupling agents (e.g., HATU or DCC) in anhydrous DMF, monitored by TLC for reaction completion.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- Spectroscopy : -NMR to verify proton environments (e.g., thiazole ring protons at δ 6.8–7.2 ppm, ester carbonyl at δ 4.1–4.3 ppm) and -NMR for carbonyl carbons (e.g., ester at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] matching theoretical mass).
- Elemental analysis : Ensure C, H, N, S values are within 0.4% of theoretical calculations .
Q. What assays are suitable for evaluating its biological activity?
- In vitro enzymatic assays : Test inhibition/activation of target enzymes (e.g., β3-adrenergic receptor agonism, as seen in structurally related thiazole derivatives) using fluorescence-based or radiometric methods .
- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria or fungi, referencing protocols from thiazole-based antifungal studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Replace ethanol with acetonitrile or THF to enhance acylation efficiency .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Temperature control : Microwave-assisted synthesis (80–100°C) reduces reaction time and minimizes side products .
Q. How should researchers address discrepancies in bioactivity data between batches?
- Impurity profiling : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials or hydrolyzed esters) that may antagonize biological activity .
- Conformational analysis : X-ray crystallography (via SHELXL refinement ) or DFT calculations to assess if stereochemical variations (e.g., Z/E isomers) alter binding affinity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., β3-adrenergic receptor binding pockets ).
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can crystallization challenges be resolved for X-ray diffraction studies?
- Solvent screening : Test mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization.
- Cryo-protection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
- Twinned data refinement : SHELXL’s TWIN/BASF commands to handle twinning artifacts common in thiazole derivatives .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary across structurally similar derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the pyrimidine ring may enhance membrane penetration, while bulky groups reduce it .
- Steric hindrance : Molecular dynamics simulations can reveal how 5,6-dimethyl groups on the pyrimidine moiety affect binding to microbial targets .
Q. How to reconcile conflicting NMR data from different labs?
- Deuterated solvent calibration : Ensure solvents (e.g., CDCl vs. DMSO-d) are consistently degassed and referenced.
- Paramagnetic impurities : Filter samples through Chelex resin to remove trace metals causing peak broadening .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
